2-Propenal, 3-phenylamino-

Description

Contextualization as a Functionalized α,β-Unsaturated Aldehyde Derivative and Enaminone Class

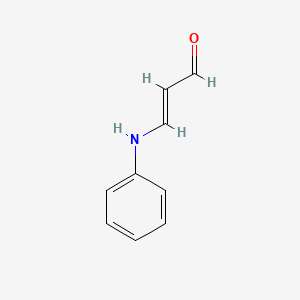

2-Propenal, 3-phenylamino- is chemically classified as a functionalized α,β-unsaturated aldehyde derivative. The core of its structure is the propenal backbone, an unsaturated three-carbon chain featuring an aldehyde functional group. ontosight.ai The "α,β-unsaturated" designation indicates the presence of a carbon-carbon double bond between the alpha and beta carbons relative to the carbonyl group. This conjugation is a key determinant of its chemical behavior.

Furthermore, this compound belongs to the enaminone class. Enaminones are characterized by a conjugated system comprising an amino group linked to a carbonyl group through a carbon-carbon double bond. scielo.brmdpi.com This "push-pull" electronic system, where the amino group donates electron density and the carbonyl group withdraws it, imparts a unique stability and reactivity profile to the molecule. scielo.br The presence of the phenylamino (B1219803) group at the 3-position specifically defines this particular enaminone.

The structural characteristics of 2-Propenal, 3-phenylamino- make it susceptible to various chemical transformations. The α,β-unsaturated aldehyde moiety can undergo nucleophilic attack, a feature central to many synthetic applications. cymitquimica.com

| Property | Value |

| IUPAC Name | (2E)-3-(Phenylamino)prop-2-enal |

| Molecular Formula | C9H9NO |

| CAS Number | 26954-32-9 |

| Synonyms | 3-(Phenylamino)acrolein, 3-Anilinoacrolein |

Significance in Contemporary Organic Synthesis and Broader Chemical Research

The significance of 2-Propenal, 3-phenylamino- in modern organic synthesis stems from its role as a versatile synthetic intermediate. mdpi.com Its enaminone structure provides a reactive scaffold for the construction of various carbocyclic and heterocyclic systems. mdpi.combeilstein-archives.org Enaminones, in general, are recognized as valuable building blocks in medicinal chemistry for the synthesis of novel drug candidates. beilstein-archives.org

The ability of 2-Propenal, 3-phenylamino- to participate in reactions such as Michael additions and cyclocondensations makes it a key precursor for more complex molecular architectures. cymitquimica.com These reactions are fundamental in the assembly of compounds with potential biological activities. The compound's utility extends to being a starting material for creating diverse molecular libraries for screening purposes.

Overview of Key Research Areas Pertaining to 2-Propenal, 3-phenylamino-

Research involving 2-Propenal, 3-phenylamino- and related enaminones is multifaceted, touching upon several key areas of chemical science.

A primary focus is its application in heterocyclic synthesis . The reactive nature of the enaminone system allows for its use in the construction of various nitrogen-containing ring systems, which are prevalent in pharmaceuticals and other biologically active compounds. For instance, enaminones can serve as precursors for the synthesis of quinolines and pyrimidines. mdpi.comacs.org

Another significant area of investigation is the development of novel synthetic methodologies . Researchers continuously explore more efficient and environmentally friendly ways to synthesize enaminones and to utilize them in subsequent transformations. This includes the development of new catalytic systems, such as those employing nickel photocatalysis, to forge the enaminone scaffold. beilstein-archives.org Solvent-free and catalyst-free synthetic procedures are also being explored to align with the principles of green chemistry. ajgreenchem.com

Furthermore, the compound serves as a model for studying the reactivity of enaminones . Investigations into its reaction mechanisms, such as its behavior in cycloaddition and nucleophilic substitution reactions, contribute to a deeper understanding of this important class of compounds. This fundamental knowledge is crucial for designing new synthetic strategies and predicting the outcomes of chemical reactions.

| Research Area | Focus |

| Heterocyclic Synthesis | Use as a precursor for nitrogen-containing ring systems like quinolines and pyrimidines. |

| Novel Synthetic Methodologies | Development of efficient and green synthesis routes, including new catalytic systems. |

| Reactivity Studies | Investigation of reaction mechanisms, such as cycloadditions and nucleophilic substitutions. |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-anilinoprop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-8-4-7-10-9-5-2-1-3-6-9/h1-8,10H/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWWPUHSJYHELM-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C=C/C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25299-39-2 | |

| Record name | NSC155557 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Chemical Reactivity and Mechanistic Investigations of 2 Propenal, 3 Phenylamino

Nucleophilic and Electrophilic Characteristics of the Enaminone Moiety

The enaminone functionality in 2-Propenal, 3-phenylamino- imparts a rich and versatile chemical character, exhibiting both nucleophilic and electrophilic properties. allen.inmasterorganicchemistry.com The molecule's reactivity is a direct consequence of the conjugation between the nitrogen lone pair of the phenylamino (B1219803) group and the α,β-unsaturated carbonyl system. This extended π-system leads to a resonance hybrid with significant charge separation.

Resonance delocalization of the nitrogen's lone pair electrons through the double bond and onto the carbonyl oxygen generates high electron density at the α-carbon and the oxygen atom, while rendering the β-carbon and the carbonyl carbon electron-deficient. khanacademy.org

Nucleophilic Character : The electron-rich α-carbon and the nitrogen atom of the phenylamino group are the primary nucleophilic centers. They can react with a variety of electrophiles. The extent to which a species can donate an electron pair is referred to as its nucleophilicity. masterorganicchemistry.com

Electrophilic Character : Conversely, the β-carbon and the carbonyl carbon are electrophilic. allen.in These electron-deficient sites are susceptible to attack by nucleophiles. allen.inmasterorganicchemistry.com The presence of electron-withdrawing groups can increase the electrophilicity of a molecule. allen.in This dual reactivity allows 2-Propenal, 3-phenylamino- to serve as a versatile building block in organic synthesis. researchgate.net

The table below summarizes the key reactive sites within the 2-Propenal, 3-phenylamino- molecule.

| Reactive Site | Character | Potential Reactants |

| α-Carbon | Nucleophilic | Electrophiles (e.g., alkyl halides, acyl chlorides) |

| β-Carbon | Electrophilic | Nucleophiles (e.g., organocuprates, enamines, thiols) masterorganicchemistry.com |

| Carbonyl Carbon | Electrophilic | Nucleophiles (e.g., Grignard reagents, organolithiums) |

| Amino Nitrogen | Nucleophilic | Electrophiles (e.g., acids, alkylating agents) |

Pericyclic Reactions and Cycloadditions Involving the α,β-Unsaturated System

Pericyclic reactions are concerted reactions that proceed through a single cyclic transition state without the formation of intermediates. adichemistry.commsu.edu The α,β-unsaturated system of 2-Propenal, 3-phenylamino- is well-suited to participate in such transformations, particularly cycloaddition reactions. libretexts.org Cycloadditions involve the combination of two different π-bond-containing components to form a cyclic product through the creation of two new σ-bonds. adichemistry.comlibretexts.org

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring, typically between a conjugated diene and a substituted alkene known as a dienophile. wikipedia.orglibretexts.org In this context, the electron-deficient α,β-unsaturated system of 2-Propenal, 3-phenylamino- allows it to function effectively as a dienophile. The reactivity in a Diels-Alder reaction is enhanced when the dienophile possesses electron-withdrawing groups, a role fulfilled by the formyl group in this molecule. wikipedia.orgyoutube.com

The reaction with a conjugated diene, such as 1,3-butadiene, would proceed through a concerted mechanism, leading to the formation of a substituted cyclohexene derivative. wikipedia.org The regioselectivity of the reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. The phenylamino group at the β-position significantly influences the electronic distribution and, consequently, the orientation of the addition.

Representative Diels-Alder Reaction

| Diene | Dienophile | Product | Conditions |

|---|

[2+2]-cycloaddition reactions involve the combination of two alkene components to form a cyclobutane ring. rsc.org Unlike the thermally allowed [4+2] Diels-Alder reaction, [2+2] cycloadditions of simple alkenes are typically forbidden under thermal conditions according to the Woodward-Hoffmann rules. ox.ac.ukyoutube.com However, they can be initiated photochemically. libretexts.orglibretexts.org

Irradiation with UV light can excite an electron in the α,β-unsaturated system of 2-Propenal, 3-phenylamino- to a higher energy molecular orbital. youtube.com This photo-excited state can then react with another alkene molecule in a concerted or stepwise fashion to yield a cyclobutane derivative. libretexts.org The intramolecular version of this reaction is also a powerful tool for constructing polycyclic systems. rsc.org

General Scheme for Photochemical [2+2]-Cycloaddition

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

Michael Additions and Conjugate Additions

The Michael addition, a type of conjugate or 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.org This reaction involves the addition of a nucleophile, known as a Michael donor, to the electrophilic β-carbon of the enaminone system, the Michael acceptor. wikipedia.org This method is widely utilized for the formation of carbon-carbon bonds under mild conditions. wikipedia.org

The mechanism proceeds in three main steps: deprotonation of the Michael donor to form a nucleophile (often an enolate), conjugate addition of the nucleophile to the β-carbon, and subsequent protonation of the resulting enolate intermediate. masterorganicchemistry.com A wide variety of nucleophiles can act as Michael donors, including organocuprates, amines, thiols, and stabilized carbanions derived from compounds with active methylene (B1212753) groups. masterorganicchemistry.comyoutube.com The reaction is thermodynamically controlled. organic-chemistry.org

The table below provides examples of typical Michael donors that react with enaminone systems.

| Michael Donor | Nucleophilic Species | Resulting Adduct Structure |

| Diethyl malonate | Enolate | Diethyl 2-(1-formyl-2-(phenylamino)ethyl)malonate |

| Thiophenol | Thiolate | 3-(Phenylthio)-3-(phenylamino)propanal |

| Aniline (B41778) | Amine | 3,3-Bis(phenylamino)propanal |

| Gilman Reagent (e.g., (CH₃)₂CuLi) | Organocuprate | 3-Methyl-3-(phenylamino)propanal |

Transformations of the Phenylamino Moiety

While much of the reactivity of 2-Propenal, 3-phenylamino- centers on the α,β-unsaturated carbonyl system, the phenylamino group itself can undergo various transformations. The nitrogen atom, with its lone pair of electrons, is nucleophilic and can react with electrophiles. researchgate.net

The phenylamino moiety is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products can be formed. For instance, strong oxidizing agents can lead to complex degradation or polymerization. However, milder conditions can result in specific transformations. For example, oxidative coupling reactions are known for anilines, which could potentially lead to the formation of dimeric structures or more complex heterocyclic systems. In the presence of certain reagents, oxidation could also potentially lead to the formation of imine or nitroso derivatives, although this would compete with reactions at the more electron-rich enamine double bond.

Detailed Mechanistic Elucidation via Experimental and Theoretical MethodsNo experimental or theoretical studies detailing the reaction mechanisms of 2-Propenal, 3-phenylamino- were found in the search results.

To fulfill the user's request, dedicated research studies focusing on the chemical reactivity and reaction mechanisms of 2-Propenal, 3-phenylamino- would be required. Without such foundational research, any attempt to generate the requested article would not meet the standards of scientific accuracy and thoroughness.

Applications of 2 Propenal, 3 Phenylamino As a Versatile Building Block in Organic Synthesis

Construction of Complex Heterocyclic Systems

The bifunctional nature of 2-Propenal, 3-phenylamino- enables it to react with a variety of reagents to form heterocyclic structures, which are core components of many pharmaceuticals, natural products, and functional materials. rsc.org

The enaminone moiety of 2-Propenal, 3-phenylamino- is an excellent precursor for the synthesis of numerous nitrogen-containing heterocycles. Its ability to act as a 1,3-dielectrophile allows for cyclocondensation reactions with various dinucleophiles.

Pyrazolines and Pyrazoles: The reaction of β-enaminones with hydrazine (B178648) and its derivatives is a classical and efficient method for the synthesis of pyrazoles. mdpi.comnih.gov In this reaction, the hydrazine initially attacks the carbonyl carbon, followed by an intramolecular cyclization and dehydration. The reaction of 2-Propenal, 3-phenylamino- with substituted hydrazines in a solvent like ethanol (B145695) at reflux typically yields the corresponding N-substituted pyrazoles. mdpi.com This process involves the initial addition of the hydrazine to the enaminone double bond, followed by the elimination of aniline (B41778) and water to form the stable aromatic pyrazole (B372694) ring. nih.gov

Table 1: Synthesis of Pyrazole Derivatives from β-Enaminones This table presents a generalized reaction scheme based on the reactivity of the β-enaminone class of compounds.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| β-Enaminone | Hydrazine Hydrate | Ethanol, Reflux | Pyrazole | nih.gov |

| β-Enaminone | Substituted Hydrazine | Ethanol, Reflux, 3h | N-Substituted Pyrazolone | mdpi.com |

| β-Enaminone | 5-Aminopyrazole | Microwave, 180°C, 2 min | Pyrazolo[1,5-a]pyrimidine | researchgate.net |

Pyrimidines: Pyrimidine (B1678525) rings can be constructed using β-enaminones as a three-carbon building block. bu.edu.eg A common method involves the reaction with amidines, guanidine, or urea (B33335). For instance, a zinc chloride-catalyzed three-component reaction between an enamine, an orthoformate, and ammonium (B1175870) acetate (B1210297) can produce 4,5-disubstituted pyrimidines. organic-chemistry.org Another approach involves the cyclization of β-formyl enamides with urea under microwave irradiation, catalyzed by samarium chloride, to afford pyrimidine derivatives. organic-chemistry.org These syntheses leverage the electrophilic character of the enaminone backbone to react with the N-C-N fragment of the amidine or urea. bu.edu.eg

Table 2: Representative Syntheses of Pyrimidine Derivatives This table presents generalized reaction schemes based on the reactivity of enamine and enaminal systems.

| Reactants | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| Enamine, Triethyl Orthoformate, Ammonium Acetate | ZnCl₂ | 4,5-Disubstituted Pyrimidine | organic-chemistry.org |

| Ketone, NH₄OAc, DMFDMA | NH₄I | Substituted Pyrimidine | organic-chemistry.org |

| β-Formyl Enamide, Urea | SmCl₃, Microwave | Pyrimidine | organic-chemistry.org |

Indoles: The synthesis of indole (B1671886) derivatives can be achieved through the intramolecular cyclization of suitably substituted enamines or enaminones. organic-chemistry.orgpharmaguideline.com An efficient method involves the iodine-mediated intramolecular cyclization of enamines under transition-metal-free conditions. organic-chemistry.org This reaction proceeds via an oxidative iodination, followed by an intramolecular Friedel-Crafts-type alkylation onto the N-phenyl ring and subsequent rearomatization to form the indole scaffold. organic-chemistry.org Another strategy involves the reaction of β-arylaminomethylene carbonyl compounds with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enaminone intermediate, which then undergoes iodine-mediated cyclization to yield 2-carbonylindoles. umich.edu

While the stereocontrolled synthesis of heterocycles is a cornerstone of modern organic chemistry, the specific application of 2-Propenal, 3-phenylamino- in such transformations is not extensively documented. However, the broader class of β-enamino esters serves as a precursor for generating chiral compounds. For example, the reduction of enantiopure β-enamino esters using reagents like sodium triacetoxyborohydride (B8407120) can lead to the formation of enantiopure β-amino esters, which are valuable chiral building blocks for more complex molecules. acgpubs.org The principles of stereocontrolled synthesis, which often rely on chiral catalysts or auxiliaries, can theoretically be applied to reactions involving enaminones to produce chiral heterocycles, although specific, high-yielding examples starting directly from 2-Propenal, 3-phenylamino- are not prevalent in the literature. nih.govmtak.hu

Development of Multifunctional Organic Scaffolds

The term "multifunctional organic scaffold" refers to a core molecular structure that allows for the introduction of various functional groups at multiple positions. Enaminones, including 2-Propenal, 3-phenylamino-, are considered highly versatile building blocks for creating such scaffolds. researchgate.netdigitellinc.com Their structure contains multiple reactive sites: electrophilic centers at the carbonyl carbon and the β-carbon, and nucleophilic centers at the nitrogen atom and the α-carbon. researchgate.netmdpi.com

This dual reactivity allows 2-Propenal, 3-phenylamino- to participate in a cascade of reactions, enabling the efficient construction of complex molecular architectures from simple precursors. rsc.orgresearchgate.net For example, N-propargylic β-enaminones are powerful precursors for synthesizing a variety of N-heterocycles, including pyridines, pyrroles, and azepines, demonstrating their utility as versatile scaffolds. rsc.org The inherent functionality of the enaminone can be strategically utilized to build libraries of compounds for applications in medicinal chemistry and materials science. researchgate.netnih.gov

Contributions to Advanced Materials Science

The heterocycles and conjugated systems synthesized from 2-Propenal, 3-phenylamino- and related enaminones have potential applications in materials science, although direct studies focusing on this specific precursor are limited.

The synthesis of π-conjugated molecules is fundamental to the development of functional organic materials used in applications such as organic semiconductors and fluorescent dyes. naist.jp The heterocyclic systems derived from enaminones, such as substituted pyridines and indoles, often possess extended π-systems. By carefully selecting the substituents and reaction partners for 2-Propenal, 3-phenylamino-, it is possible to tune the electronic and photophysical properties of the resulting molecules. While specific research on materials derived directly from 2-Propenal, 3-phenylamino- is not widely reported, the synthetic routes it enables provide access to classes of compounds that are known to be relevant in the design of functional organic materials. nih.govrsc.org

A literature review did not yield specific applications of 2-Propenal, 3-phenylamino- or its direct derivatives in the field of liquid crystal technology. The synthesis of liquid crystalline materials typically involves molecules with specific structural characteristics, such as a rigid core and flexible terminal chains, which are not directly accessed through the common reaction pathways of this particular enaminone. researchgate.netanl.gov

Ligand Design for Catalytic Systems

The unique structural features of 2-Propenal, 3-phenylamino-, also known as 3-anilinoacrolein, render it a highly versatile building block in the design of sophisticated ligands for a wide array of catalytic systems. Its bifunctional nature, possessing both a reactive aldehyde group and a secondary amine, allows for the straightforward synthesis of a variety of Schiff base ligands with tunable steric and electronic properties. These ligands have demonstrated considerable efficacy in stabilizing and modulating the activity of transition metal centers in homogeneous catalysis.

The primary route to ligand synthesis from 2-Propenal, 3-phenylamino- involves the condensation of its terminal aldehyde functionality with a diverse range of primary amines. This reaction yields multidentate Schiff base ligands incorporating the N,N'-bis(3-phenylamino)propenylidene backbone. The electronic character of these ligands can be readily modified by introducing electron-donating or electron-withdrawing substituents onto the phenyl rings of both the original 3-anilinoacrolein moiety and the condensing amine. This fine-tuning of electronic properties directly influences the electron density at the coordinating nitrogen atoms, thereby impacting the stability and reactivity of the resulting metal complexes.

Furthermore, the steric environment around the metal center can be systematically adjusted by varying the bulk of the substituents on the condensing amine. This steric control is crucial for influencing substrate approach and selectivity in catalytic transformations.

Coordination Chemistry and Catalytic Applications

Ligands derived from 2-Propenal, 3-phenylamino- readily form stable complexes with a variety of transition metals, including but not limited to palladium, copper, nickel, and cobalt. The coordination typically occurs through the nitrogen atoms of the imine groups, and in some cases, the phenylamino (B1219803) nitrogen can also participate in bonding, leading to different coordination modes and geometries.

These metal complexes have shown significant catalytic activity in a range of organic transformations. For instance, palladium complexes of Schiff bases derived from 3-anilinoacrolein have been investigated as catalysts in cross-coupling reactions. The specific ligand architecture plays a critical role in the efficiency of these catalytic systems, influencing factors such as catalyst stability, turnover number, and product selectivity.

While specific, detailed research findings on the catalytic applications of ligands derived solely from 2-Propenal, 3-phenylamino- are not extensively documented in publicly accessible literature, the broader class of salicylaldehyde- and aniline-derived Schiff base complexes provides a strong precedent for their potential catalytic prowess. The principles of ligand design, including the modulation of steric and electronic effects, are directly applicable.

For illustrative purposes, the following table summarizes typical data that would be generated from research on the catalytic applications of such ligands.

Table 1: Hypothetical Catalytic Performance of a Palladium Complex with a 2-Propenal, 3-phenylamino- Derived Ligand in a Suzuki-Miyaura Coupling Reaction

| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | 0.1 | Toluene | 100 | 2 | 95 |

| 2 | 4-Bromoanisole | Phenylboronic acid | 0.5 | Toluene | 110 | 4 | 88 |

| 3 | 4-Chloroanisole | Phenylboronic acid | 1.0 | Dioxane | 120 | 12 | 65 |

| 4 | 1-Iodonaphthalene | 4-Methylphenylboronic acid | 0.1 | Toluene | 100 | 3 | 92 |

This interactive table demonstrates how variations in substrates and reaction conditions would be systematically studied to evaluate the effectiveness of a new catalytic system. The data would be crucial in establishing the scope and limitations of the catalyst.

Further research into the synthesis and catalytic applications of ligands specifically derived from 2-Propenal, 3-phenylamino- is warranted to fully explore the potential of this versatile building block in the development of novel and efficient catalytic systems. The ease of synthesis and the potential for extensive structural and electronic modification make it an attractive platform for the design of next-generation catalysts.

Advanced Spectroscopic and Structural Characterization of 2 Propenal, 3 Phenylamino and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution, offering detailed insights into the chemical environment of individual protons and carbon atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the fundamental framework for the molecular structure of 2-Propenal, 3-phenylamino-. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each nucleus, while coupling constants (J) in ¹H NMR reveal connectivity between neighboring protons.

¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the aldehydic, vinylic, aromatic, and amine protons. The conjugated system significantly influences the chemical shifts of the vinylic protons. The amine proton (N-H) signal may be broad and its chemical shift can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon of the aldehyde group is typically observed at the downfield end of the spectrum. The signals for the vinylic and aromatic carbons appear in the intermediate region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Propenal, 3-phenylamino- Predicted values are based on typical chemical shift ranges for similar functional groups and conjugated systems.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity / Remarks |

| Aldehyde CH | ¹H | 9.0 - 10.0 | Doublet |

| Vinylic CH (α to C=O) | ¹H | 5.5 - 6.5 | Doublet of doublets |

| Vinylic CH (β to C=O) | ¹H | 7.0 - 8.0 | Doublet |

| Amine NH | ¹H | 8.0 - 12.0 | Broad singlet |

| Aromatic CH | ¹H | 6.8 - 7.5 | Multiplets |

| Aldehyde C=O | ¹³C | 190 - 200 | Aldehydic carbonyl |

| Vinylic C (α to C=O) | ¹³C | 100 - 120 | Shielded by amino group |

| Vinylic C (β to C=O) | ¹³C | 140 - 155 | Deshielded by conjugation |

| Aromatic C | ¹³C | 115 - 145 | Multiple signals expected |

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assembling the molecular structure. youtube.comrsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For 2-Propenal, 3-phenylamino-, cross-peaks would be expected between the aldehydic proton and the adjacent vinylic proton, as well as between the two vinylic protons, confirming the propenal backbone. Correlations among the aromatic protons would also help assign their specific positions on the phenyl ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. youtube.com It provides one-bond ¹H-¹³C correlations, allowing for the definitive assignment of each proton signal to its corresponding carbon signal. sdsu.eduprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com For instance, it would show correlations from the aldehydic proton to the vinylic carbons and the carbonyl carbon. It would also crucially connect the phenyl ring protons to the vinylic carbon attached to the nitrogen, confirming the 3-phenylamino substitution pattern. rsc.org

Residual Dipolar Couplings (RDCs) are a powerful NMR tool for obtaining long-range structural information, particularly regarding the relative orientation of different parts of a molecule in solution. nih.govresearchgate.net RDCs are measured when molecules are placed in a weakly aligning medium, which prevents the complete averaging of dipolar couplings that occurs in isotropic solutions. nih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively, providing key information about functional groups and conjugated systems.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations (stretching, bending). The spectrum of 2-Propenal, 3-phenylamino- is expected to show characteristic absorption bands for the amine, aldehyde, alkene, and aromatic moieties.

Table 2: Characteristic IR Absorption Bands for 2-Propenal, 3-phenylamino-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aldehyde C-H | Stretching | 2700 - 2850 |

| Aldehyde C=O | Stretching | 1660 - 1690 (conjugated) |

| Alkene C=C | Stretching | 1600 - 1650 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures electronic transitions, typically from a π bonding or non-bonding orbital to a π* anti-bonding orbital. researchgate.net The extensive conjugated system in 2-Propenal, 3-phenylamino- (phenyl ring, lone pair on nitrogen, C=C double bond, and C=O group) is expected to result in strong absorption in the UV region. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the solvent used. This absorption corresponds to π → π* transitions within the delocalized electron system.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides the exact molecular mass of a compound and offers structural clues based on its fragmentation patterns. whitman.edu

For 2-Propenal, 3-phenylamino-, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The molecule would then fragment in a characteristic manner. Aldehydes often exhibit cleavage of bonds adjacent to the carbonyl group. libretexts.org

Expected Fragmentation Patterns:

Loss of a hydrogen radical: A peak at M-1 is common for aldehydes. miamioh.edu

Loss of the formyl radical (CHO): A peak at M-29 resulting from α-cleavage is a characteristic fragmentation for aldehydes. libretexts.orglibretexts.org

Loss of carbon monoxide (CO): A peak at M-28 can also be observed.

Fragmentation of the phenylamino (B1219803) group: Cleavage can occur within the phenylamino moiety, leading to fragments characteristic of aniline (B41778) and related structures.

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of 2-Propenal, 3-phenylamino- can be grown, this technique can provide a wealth of information.

Structural Insights from X-ray Crystallography:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the atomic connectivity and revealing the effects of conjugation on bond orders.

Stereochemistry: Unambiguous confirmation of the E/Z configuration of the double bond.

Intermolecular Interactions: Identification of how molecules pack in the crystal lattice, revealing intermolecular forces such as hydrogen bonding (e.g., between the N-H of one molecule and the C=O of another) and π-π stacking interactions between phenyl rings. nih.gov

Polymorphism: This technique can identify and characterize different crystalline forms (polymorphs) of the compound, which may exhibit different physical properties.

Theoretical and Computational Investigations on 2 Propenal, 3 Phenylamino

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods can provide detailed information about molecular orbitals, charge distribution, and the energetic factors that influence chemical reactions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations for enaminone systems typically employ hybrid functionals like B3LYP and B3P86, which have been shown to provide reliable results for these types of molecules. uniupo.it These studies focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. For enaminones, the HOMO is typically localized over the enamine part of the molecule (N-C=C), while the LUMO is often centered on the carbonyl group (C=O). This distribution of frontier orbitals suggests that the nitrogen atom and the α-carbon are the primary sites for electrophilic attack, whereas the carbonyl carbon is susceptible to nucleophilic attack.

Theoretical studies on various enaminone structures have shown that the choice of computational method and basis set can influence the calculated geometrical parameters and vibrational frequencies. uniupo.it However, DFT methods generally provide a good correlation with experimental data. pnas.org The calculated bond lengths in the conjugated system of enaminones often show a degree of bond length equalization, indicating significant π-electron delocalization, which contributes to the stability of these compounds.

Below is a representative table of DFT-calculated bond lengths for a generic enaminone structure, illustrating the typical values that would be expected for 2-Propenal, 3-phenylamino-.

| Bond | Typical Calculated Bond Length (Å) |

| C=O | 1.23 - 1.25 |

| C-C (single) | 1.44 - 1.46 |

| C=C (double) | 1.37 - 1.39 |

| C-N | 1.35 - 1.37 |

This table presents typical bond lengths for enaminone structures calculated using DFT methods and should be considered as an illustrative example.

Computational methods, particularly DFT, are also employed to predict spectroscopic parameters, which can aid in the characterization of molecules.

NMR Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. organic-chemistry.orgimist.ma For enaminones, the chemical shift of the vinyl proton is particularly sensitive to the electronic environment and the stereochemistry of the double bond. The proton on the nitrogen atom involved in an intramolecular hydrogen bond with the carbonyl oxygen typically appears at a significantly downfield chemical shift in the 1H NMR spectrum. researchgate.net

IR Frequencies: Theoretical calculations of infrared (IR) spectra can provide valuable information about the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of IR absorption bands. pnas.org For enaminones, the most characteristic vibrational modes are the N-H stretching frequency, the C=O stretching frequency, and the C=C stretching frequency. The position of the C=O stretching band is often at a lower frequency than that of a typical ketone due to the conjugation with the enamine moiety and the presence of an intramolecular hydrogen bond.

The following table provides an example of calculated and experimental vibrational frequencies for a representative enaminone.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| N-H Stretch | 3200 - 3400 | 3100 - 3300 |

| C-H Stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 2960 | 2850 - 2960 |

| C=O Stretch | 1620 - 1650 | 1600 - 1640 |

| C=C Stretch | 1580 - 1620 | 1560 - 1600 |

This table illustrates a comparison between calculated and experimental IR frequencies for a typical enaminone and serves as a predictive model for 2-Propenal, 3-phenylamino-.

Conformational Analysis and Potential Energy Surfaces

The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional structure. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. q-chem.com For 2-Propenal, 3-phenylamino-, key conformational degrees of freedom include the rotation around the C-N bond and the C-C single bonds.

Computational methods can be used to generate a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. q-chem.comresearchgate.net By scanning the PES, researchers can identify the most stable conformations (energy minima) and the energy barriers between them (saddle points). readthedocs.ioconicet.gov.ar For enaminones, the planar conformation is often stabilized by the formation of an intramolecular hydrogen bond between the N-H group and the carbonyl oxygen. acs.orgucsb.edu The planarity of the molecule is also favored by the extended π-conjugation. The rotation around the C-N bond would disrupt this conjugation and break the intramolecular hydrogen bond, leading to a significant increase in energy.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. youtube.com The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate.

For enaminones, theoretical studies can be used to model various reactions, such as electrophilic substitution at the α-carbon, nucleophilic addition to the carbonyl group, and cycloaddition reactions. researchgate.net DFT calculations can be used to locate the geometry of the transition state and calculate its energy. This information is crucial for understanding the factors that control the regioselectivity and stereoselectivity of reactions involving enaminones.

Intermolecular Interactions and Solid-State Phenomena (e.g., polymorphism)

In the solid state, molecules are arranged in a regular, repeating pattern known as a crystal lattice. The arrangement of molecules in the crystal is determined by a delicate balance of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

For 2-Propenal, 3-phenylamino-, the presence of the N-H group and the carbonyl group suggests that hydrogen bonding will play a significant role in its crystal packing. researchgate.netacs.org The phenyl group can participate in π-π stacking interactions with neighboring molecules. Computational methods can be used to model these intermolecular interactions and predict the crystal structure of the compound. uniupo.it Understanding the intermolecular interactions is also crucial for predicting and understanding polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, such as solubility and melting point.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways for 2-Propenal, 3-phenylamino- and its Analogues

While classical methods for the synthesis of 2-Propenal, 3-phenylamino- are well-established, the demand for more efficient, sustainable, and diverse synthetic routes is driving research towards new frontiers. Future efforts will likely focus on the development of novel catalytic systems and innovative reaction engineering approaches to access this key intermediate and its analogues with greater precision and a reduced environmental footprint.

A significant area of exploration will be the application of transition-metal-catalyzed cross-coupling reactions. These powerful methods could enable the direct arylation or vinylation of simpler starting materials, providing a more convergent and atom-economical approach to a wide array of substituted 3-phenylamino-2-propenal derivatives. Furthermore, the development of enantioselective synthetic strategies will be crucial for accessing chiral analogues, which are of particular interest for applications in medicinal chemistry and catalysis.

Another promising avenue is the use of flow chemistry. Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and safer reaction conditions. The development of robust flow-based syntheses for 2-Propenal, 3-phenylamino- and its derivatives would be a significant step towards their large-scale and on-demand production.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, broad substrate scope, atom economy. | Development of novel catalysts, exploration of new cross-coupling partners. |

| Enantioselective Synthesis | Access to chiral analogues for specialized applications. | Design of chiral ligands and catalysts, optimization of stereocontrol. |

| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design, optimization of flow parameters, integration with downstream processing. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. | Enzyme discovery and engineering, optimization of biocatalytic processes. |

Investigation of Unprecedented Reactivity Modes of the Enaminone Scaffold

The enaminone scaffold of 2-Propenal, 3-phenylamino- is known for its rich and varied reactivity, acting as a versatile building block in the synthesis of a plethora of heterocyclic and carbocyclic compounds. However, there remains significant untapped potential for discovering and exploiting novel reaction pathways.

Future research is expected to focus on uncovering unprecedented cycloaddition reactions. The conjugated π-system of the enaminone moiety makes it an ideal candidate for participation in a variety of pericyclic reactions. Exploration of its behavior in [3+2], [4+2], and other higher-order cycloadditions with novel reaction partners could lead to the discovery of new and efficient routes to complex molecular architectures.

Furthermore, the investigation of transition-metal-catalyzed C-H activation and functionalization of the enaminone core is a rapidly growing area. By selectively activating specific C-H bonds within the 2-Propenal, 3-phenylamino- molecule, researchers can introduce new functional groups with high precision, opening up new avenues for molecular diversification and the synthesis of novel derivatives with tailored properties. The development of photoredox catalysis in the context of enaminone chemistry also presents an exciting opportunity to access novel reactivity under mild and environmentally friendly conditions.

Development of 2-Propenal, 3-phenylamino- Based Functional Materials with Tailored Properties

The unique electronic properties of 2-Propenal, 3-phenylamino-, arising from the conjugation between the amino and carbonyl groups through a carbon-carbon double bond, make it an attractive building block for the design of novel functional materials. The inherent donor-π-acceptor (D-π-A) character of this molecule is a key feature that can be exploited for applications in optics, electronics, and sensing.

A major focus of future research will be the incorporation of 2-Propenal, 3-phenylamino- and its derivatives into advanced organic electronic materials. By judiciously modifying the molecular structure, it is possible to tune the photophysical and electronic properties, such as absorption and emission wavelengths, fluorescence quantum yields, and charge carrier mobilities. This could lead to the development of new organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) with enhanced performance.

Another promising direction is the design of chemosensors based on the 2-Propenal, 3-phenylamino- scaffold. The reactivity of the enaminone moiety can be harnessed to create selective binding sites for specific analytes. Upon binding, a detectable change in the photophysical properties of the molecule, such as a shift in fluorescence color or intensity, could provide a sensitive and selective method for the detection of ions, small molecules, or biomolecules.

| Material Type | Potential Application | Key Research Focus |

| Organic Electronics | OLEDs, OPVs, OFETs | Tuning of photophysical and electronic properties through molecular design. |

| Chemosensors | Environmental monitoring, medical diagnostics | Design of selective binding sites, optimization of signaling mechanisms. |

| Nonlinear Optical Materials | Optical switching, data storage | Enhancement of nonlinear optical properties through structural modification. |

| Photochromic Materials | Smart windows, optical memory | Design of reversible photo-responsive systems. |

Integration with Machine Learning and Artificial Intelligence for Synthesis Design and Reaction Prediction

The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is set to revolutionize the way chemical research is conducted. For a molecule like 2-Propenal, 3-phenylamino-, these computational tools offer immense potential to accelerate the discovery of new synthetic routes and to predict its reactivity with unprecedented accuracy.

| AI/ML Application | Potential Impact | Key Research Focus |

| Retrosynthesis Planning | Accelerated discovery of novel synthetic routes. | Development of more accurate and generalizable retrosynthesis algorithms. drugtargetreview.combeilstein-journals.org |

| Reaction Outcome Prediction | Increased efficiency in the laboratory by prioritizing successful reactions. | Training models on larger and more diverse datasets, improving model interpretability. drugtargetreview.commit.edueurekalert.orgnih.govchemrxiv.org |

| Property Prediction | In silico design of functional materials with tailored properties. | Development of accurate quantitative structure-property relationship (QSPR) models. |

| Automated Synthesis | High-throughput synthesis and optimization of reaction conditions. | Integration of AI with robotic platforms for autonomous experimentation. |

Q & A

Q. What are the recommended methods for synthesizing 3-phenylamino-2-propenal with high purity?

Synthesis typically involves condensation reactions between aldehydes and aromatic amines. For instance, Schiff base formation under controlled pH (5–6) and temperature (60–80°C) in ethanol or methanol yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) ensures high purity. Monitoring reaction progress via thin-layer chromatography (TLC) and verifying purity with HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. What spectroscopic techniques are most effective for characterizing 3-phenylamino-2-propenal’s structure?

- NMR : and NMR can confirm the presence of the α,β-unsaturated aldehyde group (δ ~9.5–10.0 ppm for aldehyde proton) and aromatic protons (δ ~6.5–8.0 ppm).

- IR : Strong absorption bands at ~1650–1700 cm (C=O stretch) and ~1600 cm (C=N stretch) indicate the conjugated system.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the structure .

Q. How can researchers determine the thermodynamic properties (e.g., vapor pressure, boiling point) of 3-phenylamino-2-propenal experimentally?

Use static or dynamic vapor pressure measurement systems (e.g., ebulliometry for boiling point). For vapor pressure, the Knudsen effusion method or gas saturation techniques are recommended. Compare results with computational estimates from the Joback or Crippen methods, which predict properties based on group contributions. Discrepancies >10% warrant re-evaluation of experimental conditions or computational parameters .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported electronic properties (e.g., dipole moment, HOMO-LUMO gaps)?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) optimize molecular geometry and compute electronic properties. For example, discrepancies in dipole moments may arise from solvent effects (include PCM solvent models) or conformational flexibility (perform rotational energy scans). Validate computational results against experimental UV-Vis spectra (λ for HOMO-LUMO transitions) .

Q. What strategies mitigate inconsistencies in solubility data across different solvents?

- Experimental : Use shake-flask methods with HPLC quantification. Ensure equilibration (24–48 hrs) and temperature control (±0.1°C).

- Computational : Apply Hansen solubility parameters (HSPs) or COSMO-RS models to predict solubility. Cross-validate with experimental data to identify outliers caused by solvent impurities or polymorphic forms .

Q. How to investigate reaction mechanisms of 3-phenylamino-2-propenal under varying catalytic conditions?

- Kinetic Studies : Monitor reaction rates via in-situ FTIR or UV-Vis spectroscopy.

- Isotopic Labeling : Use -labeled aldehydes to trace oxygen migration in oxidation reactions.

- DFT/MD Simulations : Map potential energy surfaces to identify transition states and intermediates .

Q. What are the challenges in identifying 3-phenylamino-2-propenal in complex mixtures (e.g., reaction byproducts)?

Synonym variability (e.g., 3-phenyl-propenal, propenaldehyde derivatives) complicates database searches. Use hyphenated techniques like GC-MS or LC-HRMS with spectral libraries (NIST, PubChem) for unambiguous identification. For isomers, employ chiral columns or ion mobility spectrometry .

Q. How to assess the compound’s stability under thermal or photolytic stress?

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (heating rate 10°C/min, nitrogen atmosphere).

- Photodegradation : Expose to UV light (254–365 nm) in a photoreactor and monitor degradation via HPLC. Identify degradation products using HRMS/MS .

Methodological Notes

- Data Validation : Cross-reference experimental data with NIST WebBook entries for vapor pressure and thermodynamic parameters .

- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate factors like solvent polarity, temperature, and catalyst loading .

- Advanced Instrumentation : For structural ambiguities, employ X-ray crystallography or 2D NMR (e.g., COSY, NOESY) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.